molecular formula C20H20N4O5 B11193849 N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-propanoylpyridine-3-carbohydrazide

N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-propanoylpyridine-3-carbohydrazide

Cat. No.: B11193849
M. Wt: 396.4 g/mol
InChI Key: GGIYBXCGDQORSH-UHFFFAOYSA-N
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Description

N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylpyridine-3-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dioxopyrrolidinyl ring, and a pyridine carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylpyridine-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with pyridine-3-carboxylic acid, followed by cyclization with succinic anhydride to form the dioxopyrrolidinyl ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylpyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

    Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the pyridine ring produces dihydropyridine derivatives.

Scientific Research Applications

N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylpyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
  • N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide

Uniqueness

N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-propanoylpyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

Properties

Molecular Formula

C20H20N4O5

Molecular Weight

396.4 g/mol

IUPAC Name

N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-propanoylpyridine-3-carbohydrazide

InChI

InChI=1S/C20H20N4O5/c1-3-17(25)24(22-19(27)13-5-4-10-21-12-13)16-11-18(26)23(20(16)28)14-6-8-15(29-2)9-7-14/h4-10,12,16H,3,11H2,1-2H3,(H,22,27)

InChI Key

GGIYBXCGDQORSH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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